
1-Bromo-4,4,4-trichlorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4,4,4-trichlorobutan-2-ol is an organic compound that belongs to the class of halogenated alcohols It is characterized by the presence of bromine and chlorine atoms attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,4,4-trichlorobutan-2-ol typically involves the halogenation of butanol derivatives. One common method is the bromination of 4,4,4-trichlorobutan-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as carbon disulfide or dichloromethane, and a catalyst like aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4,4,4-trichlorobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4,4,4-trichlorobutan-2-ol.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: 4,4,4-Trichlorobutan-2-ol.
Oxidation: 4,4,4-Trichlorobutan-2-one or 4,4,4-Trichlorobutanoic acid.
Reduction: 4,4-Dichlorobutan-2-ol.
Applications De Recherche Scientifique
1-Bromo-4,4,4-trichlorobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated alcohol in biochemical studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving halogenated compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-4,4,4-trichlorobutan-2-ol involves its interaction with molecular targets through its halogen and alcohol functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, while the alcohol group can form hydrogen bonds and undergo oxidation-reduction reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4,4,4-trifluorobutan-2-ol: Similar structure but with fluorine atoms instead of chlorine.
1-Bromo-4-chlorobutan-2-ol: Contains fewer chlorine atoms.
4,4,4-Trichlorobutan-2-ol: Lacks the bromine atom.
Uniqueness
1-Bromo-4,4,4-trichlorobutan-2-ol is unique due to the combination of bromine and multiple chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where such reactivity is desired .
Propriétés
Numéro CAS |
56440-57-4 |
|---|---|
Formule moléculaire |
C4H6BrCl3O |
Poids moléculaire |
256.35 g/mol |
Nom IUPAC |
1-bromo-4,4,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H6BrCl3O/c5-2-3(9)1-4(6,7)8/h3,9H,1-2H2 |
Clé InChI |
KWQDAIFYOYNQBR-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)
![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
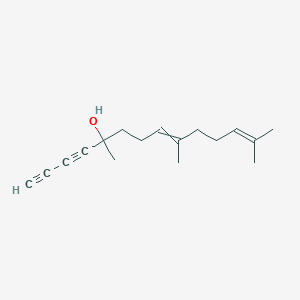
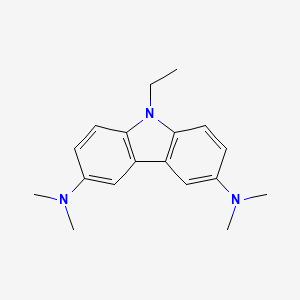

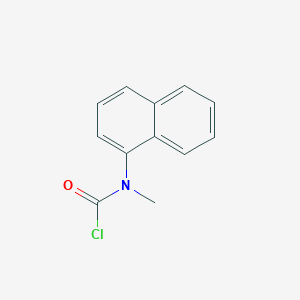
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
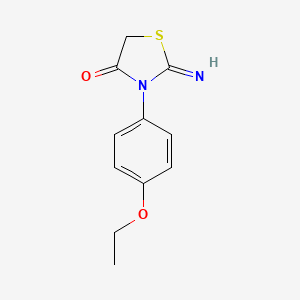
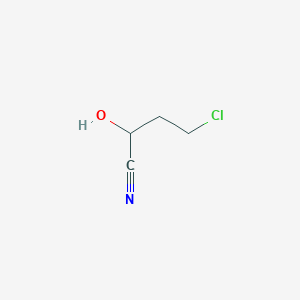
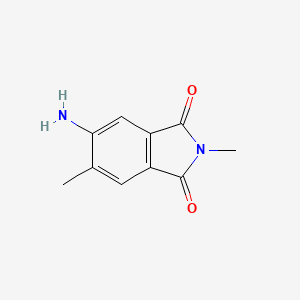
![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
